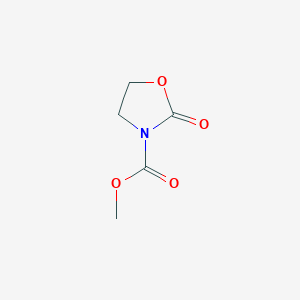
4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties. Benzoxazoles are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of an ortho-aminophenol derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable pentafluorophenyl halide reacts with the benzoxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the pentafluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The amine group at the 5 position can participate in coupling reactions with various electrophiles, forming new C-N bonds.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Nucleophiles: Pentafluorophenyl halides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce amine-linked compounds.
Applications De Recherche Scientifique
4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Material Science: Its halogenated structure can be utilized in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazole: Lacks the amine group at the 5 position.
4,6-dichloro-2-phenyl-1,3-benzoxazole: Contains a phenyl group instead of a pentafluorophenyl group.
2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazole: Lacks chlorine atoms at the 4 and 6 positions.
Uniqueness
The presence of both chlorine and pentafluorophenyl groups in 4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine imparts unique chemical properties, such as enhanced reactivity and binding affinity. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H3Cl2F5N2O |
|---|---|
Poids moléculaire |
369.07 g/mol |
Nom IUPAC |
4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H3Cl2F5N2O/c14-2-1-3-12(5(15)11(2)21)22-13(23-3)4-6(16)8(18)10(20)9(19)7(4)17/h1H,21H2 |
Clé InChI |
DLXQIFRZFMFVAI-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1Cl)N)Cl)N=C(O2)C3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)

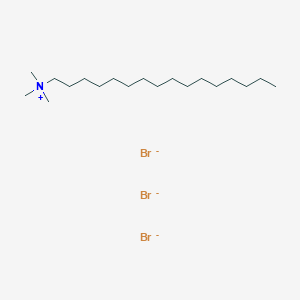
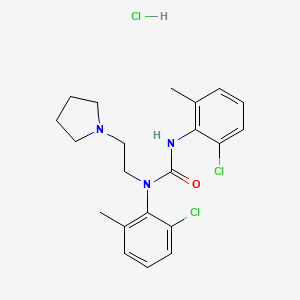

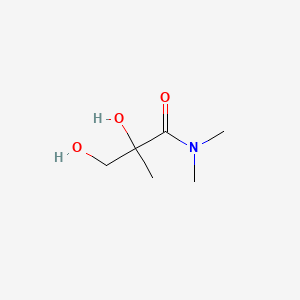
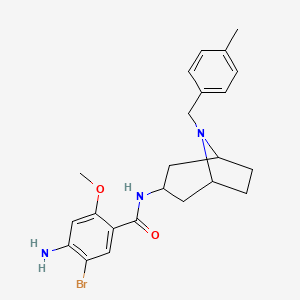

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
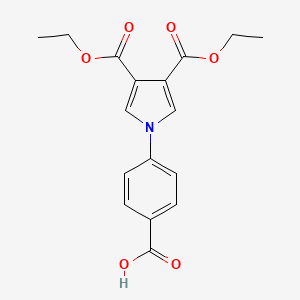

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)

